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Compound of Interest

Compound Name: Chamaechromone

Cat. No.: B019329 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used for the structural elucidation and characterization of Chamaechromone, a representative

of the chromone class of natural products. The guide details the principles and data

interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Infrared (IR) Spectroscopy. It includes detailed experimental protocols and data presented

in a structured format for clarity and comparative analysis.

Disclaimer: While specific mass spectrometry data for Chamaechromone is available and

cited, experimentally verified ¹H NMR, ¹³C NMR, and IR absorption data for this specific

compound are not readily available in public scientific databases. The NMR and IR data tables

presented herein are illustrative, based on the known chemical structure of Chamaechromone
and characteristic spectroscopic values for its constituent functional groups.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to deduce its structure by analyzing

fragmentation patterns. For Chamaechromone, Electrospray Ionization (ESI) coupled with

tandem mass spectrometry (MS/MS) is a common method.
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Data Presentation: MS Fragmentation of
Chamaechromone
The fragmentation of Chamaechromone can be analyzed in both positive and negative ion

modes, providing complementary structural information.

Table 1: Key Mass Spectrometry Data for Chamaechromone

Ion Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Interpretation

Positive (ESI) 543.3 [M+H]⁺ 198.9

Suggests a

characteristic

substructure or a

stable fragment

resulting from the

cleavage of the parent

molecule.[1]

Negative (ESI) 739 [M-H]⁻ 541

Represents the loss of

a dihydroxy-diphenyl-

methane unit from a

related larger

structure containing

the Chamaechromone

moiety.[2]

Note: The precursor ion at m/z 739 in negative mode appears to be from a derivative or adduct

of Chamaechromone, as referenced in the source material[2]. The fragmentation pattern,

however, is indicative of the core Chamaechromone structure.

Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for

the analysis of chromones like Chamaechromone.

Sample Preparation:
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Accurately weigh 1-5 mg of the isolated Chamaechromone sample.

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final

concentration of 10-100 µg/mL.

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before

injection.[3]

Liquid Chromatography (LC) Conditions:

Column: A reverse-phase C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm particle size) is

commonly used.[1]

Mobile Phase: A gradient elution is typically employed using:

Solvent A: Water with 0.1% formic acid.

Solvent B: Methanol or acetonitrile with 0.1% formic acid.[1]

Gradient Program: A linear gradient from 5% to 95% Solvent B over 5-10 minutes.

Flow Rate: 0.3-0.4 mL/min.[1]

Column Temperature: Maintained at 30-40 °C.

Mass Spectrometry (MS) Conditions:

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion

modes.

Ionization Parameters:

Capillary Voltage: 3500-4000 V.[3]

Gas Temperature: 300 °C.[3]

Nebulizer Pressure: 35 psi.[3]
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Analysis Mode: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for

targeted analysis or full scan product ion scans for structural elucidation.

Collision Gas: Argon or nitrogen.

Data Acquisition: The instrument software is used to acquire and process the data,

identifying the precursor ion and its characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for elucidating the detailed molecular

structure of organic compounds. ¹H NMR provides information about the number, environment,

and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the

molecule.

Data Presentation: Expected NMR Data for
Chamaechromone
The following tables illustrate the expected chemical shifts for the protons and carbons in a

typical Chamaechromone structure, based on standard values for chromone and flavonoid-

type compounds.

Table 2: Illustrative ¹H NMR Data for Chamaechromone (500 MHz, in CDCl₃)

Position Expected δ (ppm) Multiplicity
Coupling Constant
(J) in Hz

H-2 6.2 - 6.5 d ~2.0

H-3 7.8 - 8.2 d ~2.0

Aromatic H's 6.8 - 7.8 m, d, dd 7.0 - 9.0

Methoxy (-OCH₃) 3.8 - 4.0 s -

Hydroxyl (-OH) 5.0 - 13.0 br s -

Table 3: Illustrative ¹³C NMR Data for Chamaechromone (125 MHz, in CDCl₃)
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Position Expected δ (ppm)

C-2 110 - 118

C-3 140 - 150

C-4 (C=O) 175 - 185

Aromatic C's 100 - 165

Aromatic C-O 155 - 165

Methoxy (-OCH₃) 55 - 60

Experimental Protocol: NMR Analysis
This protocol describes the steps for acquiring high-resolution 1D and 2D NMR spectra for a

natural product like Chamaechromone.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

The choice of solvent is critical to ensure the compound is fully dissolved and to avoid

overlapping solvent signals with key analyte peaks.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Calibration:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and

sensitivity.

Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

90° pulse width, a relaxation delay (D1) of 1-2 seconds, and a sufficient number of scans

(e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay and a larger

number of scans are typically required due to the lower natural abundance of the ¹³C

isotope.

2D NMR (if required): For complete structural assignment, acquire 2D spectra such as

COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single

Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear

Multiple Bond Correlation) to identify long-range C-H correlations.[5]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each

functional group absorbs infrared radiation at a characteristic frequency, which corresponds to

its vibrational energy.

Data Presentation: Expected IR Absorptions for
Chamaechromone
Based on its chemical structure, Chamaechromone is expected to exhibit several

characteristic absorption bands.

Table 4: Expected Characteristic IR Absorption Bands for Chamaechromone
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3550 - 3200
O-H Stretch (H-

bonded)

Phenolic Hydroxyl (-

OH)
Strong, Broad

3100 - 3000 C-H Stretch Aromatic/Vinylic C-H Medium

2950 - 2850 C-H Stretch
Aliphatic C-H (e.g., in

substituents)
Medium

1650 - 1620
C=O Stretch

(conjugated)
γ-pyrone Carbonyl Strong

1600 - 1450 C=C Stretch Aromatic/Vinylic C=C Medium-Strong

1300 - 1000 C-O Stretch Ether, Phenol Strong

Source: This data is compiled from general IR absorption tables for organic functional groups.

[3][6]

Experimental Protocol: FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for

obtaining the IR spectrum of solid or liquid samples.

Sample Preparation:

Ensure the sample is dry and pure. No special preparation is needed for a solid powder.

Place a small amount of the powdered Chamaechromone sample directly onto the ATR

crystal (typically diamond or zinc selenide).

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Before running the sample, record a background spectrum of the clean, empty ATR

crystal. This will be automatically subtracted from the sample spectrum to remove

interference from atmospheric CO₂ and water vapor.
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Data Acquisition:

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact

between the sample and the crystal.

Collect the spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a

resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise

ratio.

After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol

or acetone) and a soft tissue to prevent cross-contamination.

Integrated Spectroscopic Workflow
The unambiguous structural elucidation of a natural product like Chamaechromone requires

the synergistic interpretation of data from multiple spectroscopic techniques. The workflow

diagram below illustrates this integrated approach.
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Caption: Workflow for the spectroscopic analysis and structure elucidation of

Chamaechromone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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